molecular formula C20H20F2O2 B8761111 1,8-Bis(4-fluorophenyl)octane-1,8-dione

1,8-Bis(4-fluorophenyl)octane-1,8-dione

Cat. No.: B8761111
M. Wt: 330.4 g/mol
InChI Key: ADEZYBRPGBHUFM-UHFFFAOYSA-N
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Description

1,8-Bis(4-fluorophenyl)naphthalene is a U-shaped aromatic compound featuring a naphthalene core substituted with two 4-fluorophenyl groups at the 1,8-positions. Its unique geometry arises from the dihedral angles between the naphthalene plane and the fluorophenyl rings, which are 67.76(8)° and 67.50(8)°, respectively, creating an interphenyl angle of 18.95(10)° .

Properties

Molecular Formula

C20H20F2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1,8-bis(4-fluorophenyl)octane-1,8-dione

InChI

InChI=1S/C20H20F2O2/c21-17-11-7-15(8-12-17)19(23)5-3-1-2-4-6-20(24)16-9-13-18(22)14-10-16/h7-14H,1-6H2

InChI Key

ADEZYBRPGBHUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 1,8-dibromonaphthalene with 4-fluorophenylboronic acid (92% yield) using Pd(PPh₃)₄ as a catalyst .
  • Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with refined R-factor 0.041 and wR-factor 0.095 .
  • Applications : Serves as a model for studying aromatic stacking interactions in rotational transition states due to its face-centered U-shaped geometry .

Structural Analogues: Substitution and Geometry

1,3-Bis(4-bromophenyl)-2-propanone
  • Structure: A linear ketone with 4-bromophenyl groups at the 1,3-positions of a propanone backbone .
  • Key Differences: Central Moiety: Propanone (sp³-hybridized carbonyl carbon) vs. naphthalene (planar aromatic system). Substituents: Bromine (electron-withdrawing, polarizable) vs. fluorine (small, electronegative). Geometry: Linear arrangement vs. U-shaped conformation.
1,8-Diarylnaphthalenes (e.g., 1,8-Bis(4-methylphenyl)naphthalene)
  • Structure : Similar naphthalene core but with methyl or other substituents.
  • Impact of Substituents: Fluorine’s electronegativity enhances dipole interactions, influencing crystal packing .
Naphthalimide Derivatives (e.g., 1,8-Naphthalimide)
  • Structure : Naphthalene fused with two imide groups.
  • Functional Differences: Electronic Properties: Naphthalimides exhibit strong fluorescence due to extended π-conjugation and electron-withdrawing imide groups . Applications: Used in optoelectronics and biosensing, unlike the non-fluorescent 1,8-bis(4-fluorophenyl)naphthalene .

Crystallographic and Electronic Properties

Table 1: Structural Parameters of Selected Bis(aryl) Compounds

Compound Central Core Substituent Dihedral Angle (°) R-Factor Application
1,8-Bis(4-fluorophenyl)naph Naphthalene F 18.95(10) 0.041 Aromatic interaction studies
1,3-Bis(4-bromophenyl)-2-propanone Propanone Br N/A N/A Chemical synthesis
1,8-Naphthalimide Naphthalimide Imide Planar N/A Fluorescence imaging

Key Observations :

  • Dihedral Angles : The U-shaped geometry of 1,8-bis(4-fluorophenyl)naphthalene is critical for studying π-π interactions, whereas planar naphthalimides prioritize electronic delocalization .

Functional and Application-Based Differences

  • Aromatic Interactions: The U-shaped fluorophenyl-naphthalene system provides a sterically constrained environment for studying edge-to-face aromatic interactions, unlike flexible propanone derivatives .
  • Optoelectronic Utility: Naphthalimides dominate in fluorescence applications due to their D-π-A (donor-π-acceptor) structure, while 1,8-bis(4-fluorophenyl)naphthalene lacks significant emission properties .
  • Reactivity: Brominated compounds (e.g., 1,3-bis(4-bromophenyl)-2-propanone) are more reactive in nucleophilic substitutions compared to fluorinated analogues .

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